[1,1'-Biphenyl]-4,4'-diyl diacrylate
Overview
Description
[1,1’-Biphenyl]-4,4’-diyl diacrylate: is an organic compound that belongs to the class of diacrylates It is characterized by the presence of two acrylate groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-diyl diacrylate typically involves the esterification of [1,1’-Biphenyl]-4,4’-diol with acrylic acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-4,4’-diyl diacrylate may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions:
Polymerization: [1,1’-Biphenyl]-4,4’-diyl diacrylate can undergo free radical polymerization in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). This reaction leads to the formation of cross-linked polymer networks.
Michael Addition: This compound can participate in Michael addition reactions with nucleophiles such as amines or thiols, resulting in the formation of β-substituted acrylates.
Common Reagents and Conditions:
Oxidation: The acrylate groups can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids.
Reduction: Reduction of the acrylate groups can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated esters.
Major Products:
Polymeric Materials: The polymerization of [1,1’-Biphenyl]-4,4’-diyl diacrylate results in the formation of high-performance polymers with applications in coatings, adhesives, and composite materials.
Functionalized Acrylates: Michael addition reactions yield functionalized acrylates that can be further utilized in various chemical syntheses.
Scientific Research Applications
Chemistry:
Polymer Chemistry: [1,1’-Biphenyl]-4,4’-diyl diacrylate is used as a monomer in the synthesis of cross-linked polymers with enhanced mechanical and thermal properties.
Biology and Medicine:
Drug Delivery Systems: The compound’s ability to form hydrogels makes it suitable for use in drug delivery systems where controlled release of therapeutic agents is required.
Industry:
Mechanism of Action
The primary mechanism of action of [1,1’-Biphenyl]-4,4’-diyl diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer network. This network structure imparts unique mechanical and thermal properties to the resulting materials.
Comparison with Similar Compounds
Bisphenol A diacrylate: Similar in structure but with different mechanical properties and applications.
Ethylene glycol dimethacrylate: Another diacrylate used in polymer chemistry with distinct properties.
Uniqueness:
Thermal Stability: [1,1’-Biphenyl]-4,4’-diyl diacrylate exhibits higher thermal stability compared to similar compounds, making it suitable for high-temperature applications.
Mechanical Properties: The biphenyl core provides rigidity and strength to the polymer networks formed from this compound, distinguishing it from other diacrylates.
Properties
IUPAC Name |
[4-(4-prop-2-enoyloxyphenyl)phenyl] prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-3-17(19)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-18(20)4-2/h3-12H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCJXJDRQQBETG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105356-24-9 | |
Details | Compound: 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
Record name | 2-Propenoic acid, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105356-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.